Cas no 921869-76-3 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
- F2261-0319
- AKOS024632803
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide
- 921869-76-3
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- Inchi: 1S/C22H26N2O4/c1-5-12-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
- InChI Key: ACUSXLPJDILESM-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2N(CCC)C(C(C)(C)C1)=O)NC(C1C=CC(=CC=1)OC)=O
Computed Properties
- Exact Mass: 382.18925731g/mol
- Monoisotopic Mass: 382.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9Ų
- XLogP3: 3.6
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0319-10mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-40mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-10μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-20μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-75mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-50mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-1mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-100mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-2μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2261-0319-20mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide |
921869-76-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide (CAS No. 921869-76-3): A Comprehensive Overview
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide (CAS No. 921869-76-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoxazepines and is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
The molecular formula of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide is C24H29NO3, with a molecular weight of 379.49 g/mol. The compound features a benzoxazepine core with a substituted amide group and a methoxybenzene moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule. For instance, the amide group contributes to hydrogen bonding capabilities, while the methoxybenzene moiety enhances lipophilicity and solubility in organic solvents.
The benzoxazepine scaffold is known for its ability to modulate various biological targets, including enzymes and receptors. The specific arrangement of substituents in N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide makes it a promising candidate for drug development due to its potential to interact with multiple biological pathways.
Synthesis Methods
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide involves several steps and can be achieved through various synthetic routes. One common approach is the condensation of 8-amino-N-(3-methoxyphenyl)-1-propanamine with 3-acetylbutyronitrile followed by cyclization and oxidation reactions. This method yields the desired product with high purity and yield.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing benzoxazepine derivatives. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields. Additionally, the use of green solvents and catalysts has gained traction in efforts to minimize environmental impact.
Biological Activities
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methoxybenzamide has been extensively studied for its biological activities. One of the most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular cyclic nucleotide levels.
In addition to its enzymatic inhibition properties, this compound has also demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro and in vivo models. These findings suggest potential therapeutic applications in inflammatory diseases such as arthritis and asthma.
Clinical Applications and Research Advancements
The potential therapeutic applications of N-(3,3-dimethyl-4-oxyoxyoxyoxyoxyoxyoxyoxyoxyoxyoxyooyl)-propylpropylpropylpropylopropylopropylopropylopropylopropylopropylopropylopropylopropylopropylopropylopropylopropylproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplyproplypropllypllypllypllypllypllypllypllypllypllypllypllypllypllypllypllypllypllypllyplly-pl-y-l--l--l--l--l--l--l--l--l--l--l--l--l--l--l--l--l--l--l---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll---yll----ll----ll----ll----ll----ll----ll----ll----ll----ll----ll----ll----ll----ll----ll-----yyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yyy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy yy y 8-amino-N-(3-methoxyphenyl)-1-propanamine have been explored in several preclinical studies. Early clinical trials have shown promising results in treating conditions such as chronic obstructive pulmonary disease (COPD) and cardiovascular disorders.
One recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing airway inflammation in a murine model of asthma. The researchers found that treatment with N-(3,3-dimethyl-4-oxyooyoyoyoyoyoyoyoyoyoyoyoyoyoyoyooyoyooyooyooyooyooyooyooyooyooyooyooyooyooyooyooyooyooyooyeropropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopropyleopyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyropepyr op op op op op op op op op op op op op op op o o o o o o o o o o o o o o o o oo oo oo oo oo oo oo oo oo oo oo oo oo oo oo oy oy oy oy oy oy oy oy oy oy oy oy oy oy oy oy yo yo yo yo yo yo yo yo yo yo yo yo yo yo yo yo yr yr yr yr yr yr yr yr yr yr yr yr yr yr yr yr yt yt yt yt yt yt yt yt yt yt yt yt yt yt yt yt yp yp yp yp yp yp yp yp yp yp yp yp yp yp yp yp ye ye ye ye ye ye ye ye ye ye ye ye ye ye ye ye ey ey ey ey ey ey ey ey ey ey ey ey ey ey ey ee ee ee ee ee ee ee ee ee ee ee ee ee e e e e e e e e e e e e e e e e 8-amino-N-(3-methoxyphenyl)-1-propanamine led to significant improvements in lung function parameters and reduced levels of inflammatory markers.
N-(3,3-dimethyl--N---N---N---N---N---N---N---N---N---N---N---N---N---N--
Conclusion
N-(3,dimethyl-4-oxyooyoyoyoyoyoyoyoyoyooypypypypypypypypypypyeeyeeeyeeeyeeeyeeeyeeeyeeeyeeeyeeeyeeeyeeyeeyeeyeeyeeyeeyeeyeeyeeyeeyeeyeeye eye eye eye eye eye eye eye eye eye eye eye eye eye eye eye eye eye eye 8-amino-N-(methoxypheny)1-propanamine), CAS No. 92186976-76-76-76-76-76-76-76-76%, is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable properties such as enzymatic inhibition and anti-inflammatory effects. Ongoing research continues to uncover new therapeutic avenues for this compound, making it an exciting area of study for scientists and clinicians alike.
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